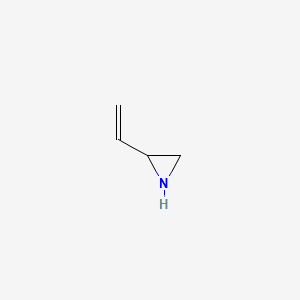

2-Vinylaziridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

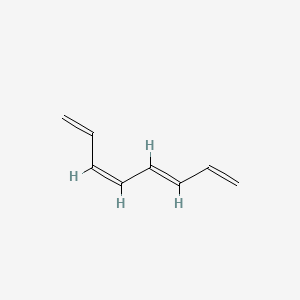

2-vinylaziridine is a vinylaziridine that consists of aziridine having a single vinyl group located at position 2. It is a vinylaziridine and a member of 2-vinylaziridines.

Wissenschaftliche Forschungsanwendungen

Room Temperature Ring-Opening Cyclization

2-Vinylaziridines can undergo cycloaddition reactions with heterocumulenes like isocyanates, carbodiimides, and isothiocyanates. These reactions are catalyzed by [Pd(OAc)(2)] and PPh(3) at room temperature, leading to the formation of five-membered ring products in moderate to high yields (Butler, Inman, & Alper, 2000).

Dynamic Kinetic Asymmetric Cycloadditions

2-Vinylaziridines are used in Pd-catalyzed dynamic kinetic asymmetric transformations. This process is significant in producing high enantiomeric excesses (ee's) and involves the use of specific acids as cocatalysts (B. Trost & Daniel R Fandrick, 2003).

Synthesis of 4-Phenylpiperidines

2-Vinylaziridines are intermediates in synthesizing 4-phenylpiperidines, important compounds in medicinal chemistry. This synthesis involves a tandem Wittig olefination–aza-Wittig rearrangement of 2-benzoylaziridines (I. Coldham, A. Collis, R. Mould, & R. E. Rathmell, 1995).

Aza-[2,3]-Wittig Rearrangements

Vinylaziridines are key substrates in aza-[2,3]-Wittig rearrangements, leading to the formation of various tetrahydropyridines. This rearrangement is influenced by the structure of the vinylaziridine and the anion-stabilizing groups involved (J. Ahman, T. Jarevång, & P. Somfai, 1996).

Synthesis of N-H Vinylaziridines

The synthesis of N-H vinylaziridines from vicinal amino alcohols is a significant method due to their versatility as synthetic intermediates. Various methods for this transformation are compared for their effectiveness (B. Olofsson, R. Wijtmans, & P. Somfai, 2002).

Synthesis of Chiral 2-Vinylaziridines

A method for synthesizing chiral 2-vinylaziridines from natural α-amino acids is described, showcasing the synthesis's 2,3-cis-selectivity (H. Ohno et al., 1998).

Catalyst-Controlled Divergent Intermolecular Cycloadditions

Vinylaziridines can undergo [3 + 2] cycloadditions with alkynes, controlled by catalyst choice. This process demonstrates broad substrate scope and high stereoselectivity, important in synthetic chemistry (Jian-Jun Feng et al., 2016).

Regio- and Stereoselectivity in Reactions with Organocopper Reagents

The treatment of 2,3-cis- and trans-3-alkyl-2-vinylaziridines with organocopper reagents shows high stereoselectivity, leading to the formation of (E)-allyl amines. This process is significant for understanding the influence of stereochemistry on chemical reactions (H. Aoyama et al., 1997).

Novel Rearrangements of Unsaturated Nitro Compounds

Reactions of vinylaziridine with electrophilic acetylenes and olefins can lead to novel rearrangements, especially with β-nitro-styrene, demonstrating the versatility of 2-vinylaziridines in organic synthesis (A. Hassner, R. D'costa, A. McPhail, & W. Butler, 1981).

Thermal Isomerization Studies

Thermal isomerization of variously substituted 2-vinylaziridines shows the dependence of the products formed on the nature of the substituents. This study contributes to the understanding of the reaction mechanisms involved in thermal processes (Daniel Borel, Yvonne Gelas-Mialhe, & R. Vessière, 1976).

Synthesis of Nitrogen Heterocycles

The synthesis of nitrogen heterocycles through catalyzed intermolecular cycloadditions of vinylaziridines and alkynes highlights their application in creating complex molecular architectures (Chao-Ze Zhu, Jian-Jun Feng, & Junliang Zhang, 2017).

Eigenschaften

Produktname |

2-Vinylaziridine |

|---|---|

Molekularformel |

C4H7N |

Molekulargewicht |

69.11 g/mol |

IUPAC-Name |

2-ethenylaziridine |

InChI |

InChI=1S/C4H7N/c1-2-4-3-5-4/h2,4-5H,1,3H2 |

InChI-Schlüssel |

SQRSDAJKJORZLJ-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1CN1 |

Herkunft des Produkts |

United States |

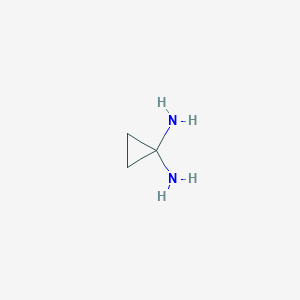

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Methyl-2-thienyl)phenyl]propionic acid](/img/structure/B1254727.png)